

Quantum Chemical Blueprint of Monoethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monoethyl adipate

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This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of **monoethyl adipate**. While direct experimental quantum chemical studies on **monoethyl adipate** are not extensively published, this document synthesizes common theoretical methodologies to present a model computational analysis. Such an analysis is crucial for understanding its molecular behavior, stability, and reactivity, which is valuable in its application as a plasticizer, a chemical intermediate in organic synthesis, and in assessing its potential biological interactions.^{[1][2][3]}

Introduction to Monoethyl Adipate

Monoethyl adipate (C₈H₁₄O₄) is the monoester of adipic acid and ethanol.^[2] Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a versatile chemical intermediate.^[1] Understanding its molecular geometry, electronic structure, and vibrational modes through computational methods provides a foundational understanding of its chemical properties and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for this purpose.^{[4][5]}

Computational Methodology

The following section details a hypothetical but standard experimental protocol for performing quantum chemical calculations on **monoethyl adipate**.

Molecular Structure Optimization and Vibrational Analysis

The initial 3D structure of **monoethyl adipate** would be constructed and optimized using a computational chemistry software package like Gaussian. Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost.[4] The optimization process seeks the lowest energy conformation of the molecule. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).[6]

Electronic Properties Analysis

Following geometry optimization, electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity, with the HOMO-LUMO gap indicating its kinetic stability.[7][8][9] Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

This section presents hypothetical data that would be obtained from the quantum chemical calculations described above.

Optimized Geometrical Parameters

The following table summarizes the predicted bond lengths and angles for the optimized structure of **monoethyl adipate**.

Parameter	Bond/Angle	Calculated Value
Bond Length	C=O (Carboxyl)	1.21 Å
Bond Length	C-O (Carboxyl)	1.36 Å
Bond Length	O-H (Carboxyl)	0.97 Å
Bond Length	C=O (Ester)	1.22 Å
Bond Length	C-O (Ester)	1.34 Å
Bond Length	O-C (Ethyl)	1.45 Å
Bond Angle	O=C-O (Carboxyl)	123.5°
Bond Angle	C-O-H (Carboxyl)	108.2°
Bond Angle	O=C-O (Ester)	124.8°
Bond Angle	C-O-C (Ester)	117.9°

Vibrational Frequencies

Key predicted vibrational frequencies for **monoethyl adipate** are presented below. These frequencies correspond to specific molecular motions and can be correlated with experimental IR and Raman spectra.[\[10\]](#)[\[11\]](#)

Vibrational Mode	Calculated Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxyl)	3560	Strong
C-H stretch (Aliphatic)	2980-3050	Medium
C=O stretch (Ester)	1745	Very Strong
C=O stretch (Carboxyl)	1720	Very Strong
C-O stretch (Ester & Carboxyl)	1100-1300	Strong
O-H bend (Carboxyl)	1420	Medium

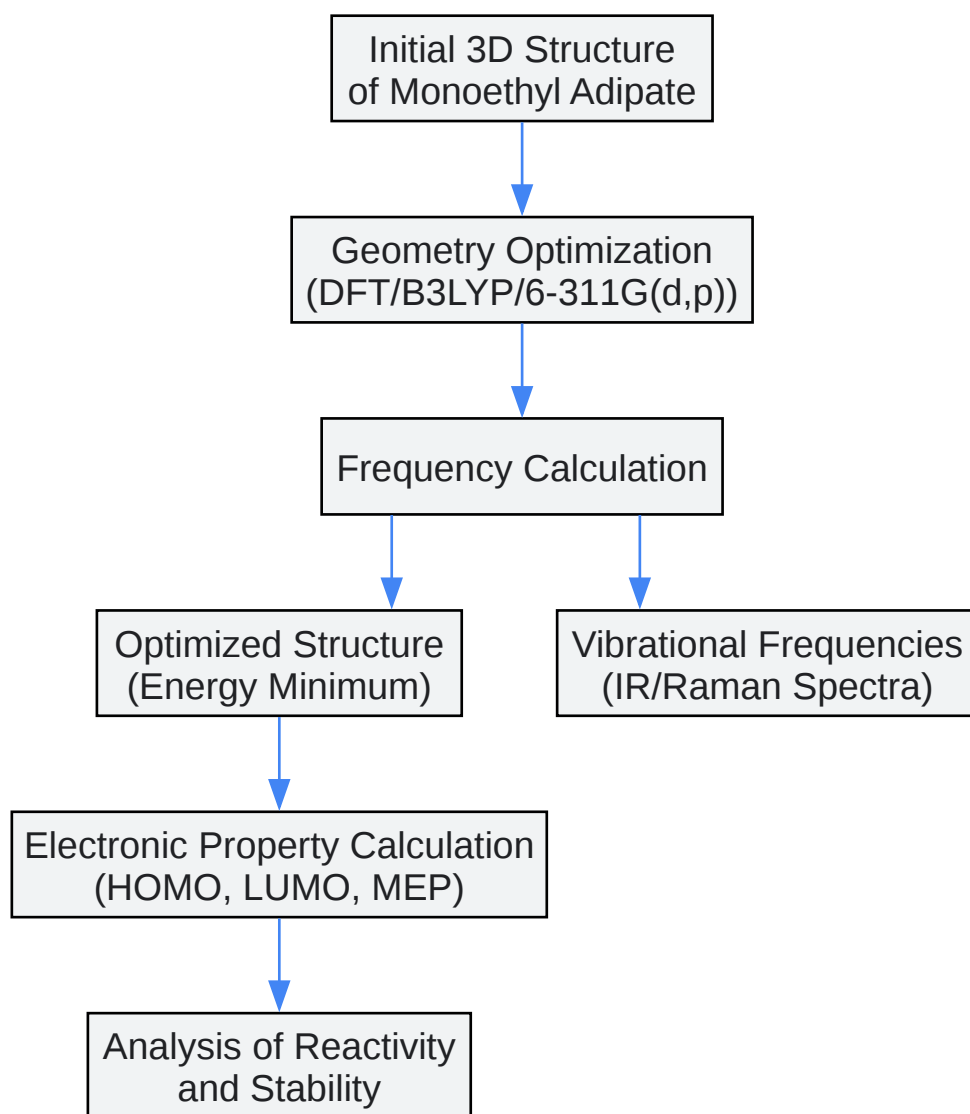
Electronic Properties

The calculated electronic properties provide insight into the reactivity and stability of **monoethyl adipate**.

Property	Calculated Value	Unit
HOMO Energy	-6.85	eV
LUMO Energy	-0.92	eV
HOMO-LUMO Gap	5.93	eV
Dipole Moment	2.58	Debye
Total Energy	-614.34	Hartrees

Visualizations

The following diagrams illustrate the computational workflow and a key conceptual relationship in quantum chemistry.



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Computational Workflow for **Monoethyl Adipate**.
Frontier Molecular Orbital Energy Diagram.

Conclusion

This technical guide outlines a standard computational approach for the quantum chemical analysis of **monoethyl adipate**. The presented (hypothetical) data on its geometry, vibrational frequencies, and electronic properties serve as a robust starting point for understanding its molecular characteristics. These theoretical insights are invaluable for predicting the molecule's behavior in various chemical environments, aiding in the design of new synthetic routes and in

the assessment of its potential applications in materials science and drug development. Further experimental validation would be required to confirm these theoretical predictions.

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